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molecular formula C10H10O2S B8548496 3-Methyl-2-(prop-2-en-1-yl)thieno [2,3-c]furan-6-(4H)-one

3-Methyl-2-(prop-2-en-1-yl)thieno [2,3-c]furan-6-(4H)-one

Cat. No. B8548496
M. Wt: 194.25 g/mol
InChI Key: AZFKMCJHSCNIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

In a 100 mL round bottom flask was added 2-bromo-3-methylthieno[2,3-c]furan-6-(4H)-one (60 mg, 0.257 mmol, 1.0 eq), tributyl (prop-2-en-1-yl)stannane (102 mg, 0.309 mmol, 1.2 eq), palladium triphenylphosphane (1:4) (14.9 mg, 0.013 mmol, 0.05 eq) and lithium chloride (32.7 mg, 0.77 mmol, 3.0 eq). The mixture was dissolved in toluene (20 mL), degassed and filled with N2. The mixture was reflux for 3 hr, concentrated, extracted with EtOAc, washed with water. The organic phase was dried over MgSO4, filtered and concentrated. The desired product was obtained after purification by flash column chromatography. LC-MS (IE, m/z): 195.3 [M+1]+; 1H NMR (500 MHz, CDCl3, δ in ppm): 5.16 (2H, s), 2.19 (3H, s).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
32.7 mg
Type
reactant
Reaction Step One
Quantity
14.9 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH3:11].[CH2:12]([Sn](CCCC)(CCCC)CC=C)[CH2:13][CH2:14]C.[Cl-].[Li+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:11][C:3]1[C:4]2[CH2:8][O:7][C:6](=[O:9])[C:5]=2[S:10][C:2]=1[CH2:14][CH:13]=[CH2:12] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
BrC1=C(C2=C(C(OC2)=O)S1)C
Name
Quantity
102 mg
Type
reactant
Smiles
C(CCC)[Sn](CC=C)(CCCC)CCCC
Name
Quantity
32.7 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
14.9 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
filled with N2
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=2C(OCC21)=O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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